molecular formula C22H22N2O3S2 B2420376 2-(thiophen-2-yl)-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide CAS No. 954630-83-2

2-(thiophen-2-yl)-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide

Cat. No. B2420376
CAS RN: 954630-83-2
M. Wt: 426.55
InChI Key: HUXHVHLKOGDAFW-UHFFFAOYSA-N
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Description

2-(thiophen-2-yl)-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a compound that has gained significant interest in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a derivative of tetrahydroisoquinoline, which is a common structural motif found in many biologically active compounds.

Scientific Research Applications

Chemical Synthesis and Modification

2-(Thiophen-2-yl)-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is part of a broader class of compounds that have been investigated for various synthetic modifications and applications. For instance, derivatives of tetrahydroisoquinoline, a structural component of the compound , have been synthesized and evaluated for their potential in various chemical and biological contexts. These compounds include isoquinoline derivatives that have been studied for their structural aspects, properties of salt, and inclusion compounds, demonstrating the versatility and potential for modification of this chemical class (Karmakar, Sarma, & Baruah, 2007).

Antimycobacterial Activity

Research on similar structural analogs, specifically focusing on morpholine, thiomorpholine, and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines, has shown promising antimycobacterial activity against Mycobacterium tuberculosis. This suggests potential therapeutic applications for compounds within this chemical class in combating tuberculosis, with certain derivatives demonstrating potent antitubercular agents with lower cytotoxicity profiles (Marvadi, Krishna, Sriram, & Kantevari, 2019).

Antimalarial and Cytotoxic Agents

A novel series of 2-[2-(7-chloroquinolin-4-ylthio)-4-methylthiazol-5-yl]-N-phenylacetamide derivatives, synthesized from a chemical framework similar to the compound , has been tested in vitro and in vivo for potential antimalarial and anticancer activities. These studies highlight the compound's class as a valuable starting point for developing new therapeutic agents with antimalarial and cytotoxic properties (Ramírez et al., 2020).

Neuroprotective Properties

The therapeutic effect of anilidoquinoline derivatives, which share structural similarities with 2-(thiophen-2-yl)-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide, has been evaluated in the context of Japanese encephalitis. These compounds have shown significant antiviral and antiapoptotic effects in vitro, offering insights into potential neuroprotective applications (Ghosh et al., 2008).

properties

IUPAC Name

N-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-7-yl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3S2/c1-16-4-8-21(9-5-16)29(26,27)24-11-10-17-6-7-19(13-18(17)15-24)23-22(25)14-20-3-2-12-28-20/h2-9,12-13H,10-11,14-15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUXHVHLKOGDAFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(thiophen-2-yl)-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide

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